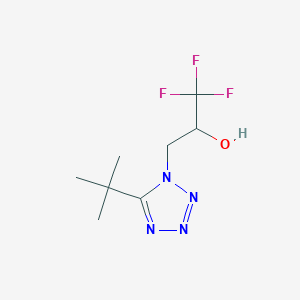![molecular formula C18H28N2O3 B7643919 3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMT or TMT-1 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of TMT-1 is not fully understood. However, studies have shown that TMT-1 induces neurodegeneration by damaging the olfactory epithelium and the olfactory bulb. This damage leads to the loss of olfactory sensory neurons and the disruption of olfactory processing, which can result in behavioral and cognitive deficits.
Biochemical and Physiological Effects
TMT-1 has been shown to have various biochemical and physiological effects. Studies have shown that TMT-1 induces oxidative stress, which can lead to cell death and tissue damage. TMT-1 has also been shown to induce inflammation and alter the expression of genes involved in various cellular processes.
実験室実験の利点と制限
One of the advantages of using TMT-1 in lab experiments is that it induces neurodegeneration in a relatively short period of time, making it a useful tool for studying the effects of neurodegeneration on behavior and cognition. However, one of the limitations of using TMT-1 is that it is toxic and can cause tissue damage, making it challenging to use in experiments that require long-term exposure.
将来の方向性
There are several potential future directions for research involving TMT-1. One direction is to study the effects of TMT-1 on different regions of the brain and to determine the underlying mechanisms of these effects. Another direction is to investigate the potential therapeutic applications of TMT-1 in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of TMT-1 exposure and to develop methods for minimizing its toxicity.
合成法
The synthesis method of TMT-1 involves several steps. The first step involves the reaction of 2,4,6-trimethylbenzyl chloride with piperidine in the presence of a base to form 2,4,6-trimethylphenylmethylpiperidine. The second step involves the reaction of 2,4,6-trimethylphenylmethylpiperidine with 3-chloro-2-hydroxypropylamine in the presence of a base to form 3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide.
科学的研究の応用
TMT-1 has been widely used in scientific research for various applications. One of the most significant applications of TMT-1 is in the field of neuroscience, where it is used to induce neurodegeneration and study the effects of neurodegeneration on behavior and cognition. TMT-1 has also been used in studies related to drug addiction, where it has been shown to induce addictive behavior in animals.
特性
IUPAC Name |
3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13-9-14(2)17(15(3)10-13)11-19-18(22)20-6-4-5-16(12-20)23-8-7-21/h9-10,16,21H,4-8,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFCDMDGRNRZDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNC(=O)N2CCCC(C2)OCCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7643837.png)
![N-[(2S)-1-amino-1-oxopropan-2-yl]-2-ethylbenzamide](/img/structure/B7643839.png)
![4-methyl-3-methylsulfonyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B7643847.png)
![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)

![3-amino-N-cyclopropyl-N-[[4-(trifluoromethyl)phenyl]methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7643880.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![2-Amino-1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-2-phenylethanone;hydrochloride](/img/structure/B7643909.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
